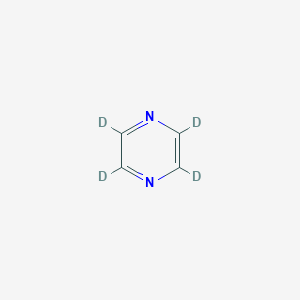

Pyrazine-d4

説明

特性

IUPAC Name |

2,3,5,6-tetradeuteriopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2/c1-2-6-4-3-5-1/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQCOXFCLRTKLS-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N=C(C(=N1)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583580 | |

| Record name | (~2~H_4_)Pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1758-62-9 | |

| Record name | (~2~H_4_)Pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1758-62-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pyrazine-d4: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of its Properties, Applications, and Methodologies

Introduction

Pyrazine-d4 (Deuterated pyrazine) is a stable isotope-labeled derivative of pyrazine, a heterocyclic aromatic organic compound. Its resistance to metabolism and distinct mass spectrometric signature make it an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative analysis. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its application, and an exploration of the broader biological significance of pyrazine derivatives.

Core Data Presentation

For ease of reference and comparison, the fundamental quantitative data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1758-62-9[1][2][3][4] |

| Molecular Formula | C₄D₄N₂[1] |

| Molecular Weight | 84.11 g/mol [1][4][5] |

| Appearance | White to off-white solid |

| Melting Point | 53-57 °C |

| Boiling Point | 115-116 °C |

| Purity | Typically ≥98 atom % D |

Table 2: Example Application - Quantitation of Alkylpyrazines in Roasted Coffee

This table presents example concentration ranges of various alkylpyrazines found in commercial coffee samples, as determined by stable isotope dilution analysis (SIDA) using deuterated internal standards. This data highlights the utility of compounds like this compound in accurately quantifying analytes in complex matrices.

| Alkylpyrazine | Concentration Range (mg/kg) |

| 2-Methylpyrazine | Most abundant |

| 2,6-Dimethylpyrazine | High abundance |

| 2,5-Dimethylpyrazine | High abundance |

| 2-Ethylpyrazine | Moderate abundance |

| 2-Ethyl-6-methylpyrazine | Moderate abundance |

| 2,3-Dimethylpyrazine | Low abundance |

| Total Alkylpyrazines | 82.1 - 211.6 [6] |

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative mass spectrometry, most notably in Stable Isotope Dilution Analysis (SIDA). The following is a detailed methodology for the quantification of pyrazines in a food matrix, such as coffee, using Gas Chromatography-Mass Spectrometry (GC-MS).

Stable Isotope Dilution Analysis (SIDA) for Pyrazine Quantification

Objective: To accurately quantify the concentration of target pyrazine analytes in a complex sample matrix.

Principle: A known amount of a stable isotope-labeled internal standard (e.g., this compound) is added to the sample at the beginning of the sample preparation process. The internal standard is chemically identical to the analyte but has a different mass. By measuring the ratio of the analyte to the internal standard in the final extract, accurate quantification can be achieved, as the internal standard compensates for sample loss during preparation and variations in instrument response.

Materials:

-

This compound (Internal Standard)

-

Target pyrazine standards

-

Sample matrix (e.g., ground coffee)

-

Extraction solvent (e.g., dichloromethane or water)[6]

-

Anhydrous sodium sulfate

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Standard laboratory glassware and equipment

Procedure:

-

Sample Preparation:

-

Weigh a precise amount of the homogenized sample (e.g., 1.0 g of ground coffee) into a centrifuge tube.

-

Add a known amount of this compound solution in a suitable solvent. The amount should be chosen to be in a similar concentration range as the expected analyte concentration.

-

-

Extraction:

-

Add the extraction solvent to the sample.

-

Vortex or sonicate the mixture for a defined period to ensure thorough extraction of the pyrazines.

-

Centrifuge the sample to separate the solid matrix from the solvent.

-

Carefully transfer the supernatant to a clean vial.

-

Repeat the extraction process on the sample residue to ensure complete recovery of the analytes.

-

Combine the extracts.

-

-

Drying and Concentration:

-

Pass the combined extract through a column containing anhydrous sodium sulfate to remove any residual water.

-

If necessary, concentrate the extract to a smaller volume under a gentle stream of nitrogen to increase the analyte concentration.

-

-

GC-MS Analysis:

-

Inject an aliquot of the final extract into the GC-MS system.

-

The gas chromatograph will separate the different pyrazines based on their boiling points and interactions with the GC column.

-

The mass spectrometer will detect and quantify the ions of both the native pyrazines and the deuterated internal standard.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of the target pyrazine standards and a fixed concentration of this compound.

-

Determine the response ratio of the analyte to the internal standard in the sample.

-

Calculate the concentration of the target pyrazine in the original sample by comparing its response ratio to the calibration curve.

-

Caption: Workflow for Stable Isotope Dilution Analysis.

Biological Activity and Signaling Roles of Pyrazine Derivatives

While this compound itself is primarily used as an analytical standard due to its metabolic stability, the broader class of pyrazine compounds exhibits a wide range of biological activities.[1][2][3] These activities are of significant interest to researchers in drug development.

Pyrazine derivatives have been reported to possess:

-

Antitubercular and neurological activity [1]

Signaling Pathways:

The direct involvement of pyrazine itself in specific mammalian signaling pathways is not extensively documented. However, certain pyrazine derivatives have been shown to modulate cellular signaling. For instance, some studies have explored the role of tetramethylpyrazine in regulating pathways like the Rac1/LIMK1 signaling pathway, which is involved in cell motility and cytoskeletal dynamics.[7]

In the microbial world, pyrazines and their derivatives, such as pyrazinones, play a crucial role as signaling molecules in a process called quorum sensing .[5] Quorum sensing allows bacteria to coordinate their gene expression and behavior in response to population density.

Caption: Conceptual Diagram of Bacterial Quorum Sensing.

Conclusion

This compound is a critical tool for analytical scientists requiring precise and accurate quantification of pyrazines in complex mixtures. Its utility as an internal standard in mass spectrometry-based methods like SIDA is well-established. Furthermore, the diverse biological activities of the broader pyrazine family of compounds present exciting opportunities for researchers in drug discovery and development. This guide provides a foundational understanding of this compound's properties and applications, offering a starting point for its integration into advanced research and analytical workflows.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. mdpi.com [mdpi.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazinone Biosynthesis and Signaling—Myxo Style - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines [mdpi.com]

A Technical Guide to Pyrazine-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and research applications of Pyrazine-d4 (Perdeuterated pyrazine). This compound serves as a crucial internal standard in analytical chemistry, particularly in mass spectrometry-based quantitative studies, due to its chemical similarity to its non-deuterated counterpart and distinct mass difference. This guide offers a detailed overview of its commercial suppliers, an exemplary experimental protocol for its use in stable isotope dilution analysis, and visualizations of the underlying principles and workflows.

Commercial Suppliers of this compound

For researchers looking to source this compound, a variety of chemical suppliers offer this compound in different quantities and purities. The following table summarizes the key quantitative data from prominent commercial vendors.

| Supplier | Catalog Number (Example) | Isotopic Purity (atom % D) | Chemical Purity | Molecular Formula | CAS Number | Molecular Weight |

| Sigma-Aldrich | 340456 | ≥98 | ≥99% (CP) | C₄D₄N₂ | 1758-62-9 | 84.11 g/mol |

| Santa Cruz Biotechnology | sc-214421 | Not specified | Not specified | C₄D₄N₂ | 1758-62-9 | 84.11 g/mol |

| MedChemExpress | HY-W013040S | Not specified | Not specified | C₄D₄N₂ | 1758-62-9 | 84.11 g/mol |

| LGC Standards | TRC-P840747 | Not specified | Not specified | C₄D₄N₂ | 1758-62-9 | 84.06 g/mol |

| Fisher Scientific | 50-178-8055 (distributor for Sigma-Aldrich) | 98 | 99% (CP) | C₄D₄N₂ | 1758-62-9 | 84.11 g/mol |

The Role of this compound in Quantitative Analysis

Stable isotope-labeled compounds like this compound are indispensable tools in analytical chemistry for enhancing the accuracy and precision of quantitative measurements, especially in complex biological or environmental matrices. The fundamental principle behind its application is the concept of Isotope Dilution Mass Spectrometry (IDMS) .

In a typical IDMS workflow, a known quantity of the isotopically labeled standard (this compound) is added to a sample containing the analyte of interest (native pyrazine or its derivatives). The labeled standard, being chemically identical to the analyte, experiences the same physical and chemical changes during sample preparation, extraction, and analysis. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard in the mass spectrometer, one can accurately quantify the amount of the analyte in the original sample, as the ratio remains constant regardless of sample loss.

The Scent of Transformation: A Technical Guide to the Natural Occurrence of Pyrazine Compounds in Food

For Researchers, Scientists, and Drug Development Professionals

Pyrazine compounds are a pivotal class of nitrogen-containing heterocyclic molecules that significantly contribute to the desirable aroma and flavor profiles of a vast array of thermally processed foods. Their characteristic nutty, roasted, and toasted notes are hallmarks of consumer favorites such as coffee, cocoa, bread, and roasted nuts. Understanding the mechanisms of pyrazine formation, their quantitative distribution in different food matrices, and the analytical methods for their detection is crucial for food scientists aiming to optimize flavor development and for researchers in fields such as sensory science and drug development who may leverage these compounds for their bioactive properties. This technical guide provides an in-depth overview of the natural occurrence of pyrazines in food, detailing their formation pathways, quantitative data, and the experimental protocols for their analysis.

Formation Pathways: The Maillard Reaction and Beyond

The primary route for the formation of pyrazine compounds in food is the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating.[1][2] This reaction is responsible for the color, aroma, and flavor of many cooked foods.[3] Fermentation processes can also contribute to the generation of pyrazines.[1][2]

The Maillard reaction can be broadly divided into three stages:

-

Initial Stage: Condensation of a reducing sugar with an amino acid to form a Schiff base, which then cyclizes to a glycosylamine. This is followed by the Amadori rearrangement (for aldose sugars) or Heyns rearrangement (for ketose sugars) to form an Amadori or Heyns compound, respectively.[4][5]

-

Intermediate Stage: Degradation of the Amadori or Heyns compounds through various pathways, including the formation of dicarbonyl compounds.

-

Final Stage: Strecker degradation, where α-amino acids react with dicarbonyl compounds to produce Strecker aldehydes, α-aminoketones, and pyrazines. The self-condensation of two α-aminoketone molecules is a key step in the formation of the dihydropyrazine ring, which is then oxidized to the corresponding pyrazine.[4][6]

The specific types and quantities of pyrazines formed are dependent on several factors, including the types of amino acids and reducing sugars present, temperature, time, pH, and water activity.[3]

Quantitative Occurrence of Pyrazines in Foods

The concentration of pyrazine compounds varies significantly across different food products, influenced by the raw materials and processing conditions. The following tables summarize quantitative data for key pyrazines found in roasted coffee, cocoa beans, roasted peanuts, and bread.

Table 1: Quantitative Data of Pyrazine Compounds in Roasted Coffee

| Pyrazine Compound | Concentration Range (mg/kg) | Reference(s) |

| 2-Methylpyrazine | 2.5 - 11.2 | [1][7] |

| 2,5-Dimethylpyrazine | 3.2 - 10.8 | [1][7] |

| 2,6-Dimethylpyrazine | 2.1 - 8.5 | [1][7] |

| 2-Ethylpyrazine | 0.5 - 2.3 | [1][7] |

| 2-Ethyl-5-methylpyrazine | 0.4 - 1.9 | [1][7] |

| 2-Ethyl-6-methylpyrazine | 0.3 - 1.5 | [1][7] |

| Trimethylpyrazine | 0.2 - 1.2 | [1][7] |

| 2,3,5-Trimethylpyrazine | 0.3 - 1.8 | [1][7] |

| Tetramethylpyrazine | 0.1 - 0.9 | [8] |

| 2-Ethyl-3,5-dimethylpyrazine | 0.05 - 0.4 | [1][7] |

| 2,3-Diethyl-5-methylpyrazine | 0.01 - 0.1 | [9] |

| Total Alkylpyrazines | 82.1 - 211.6 | [1][7] |

Table 2: Quantitative Data of Pyrazine Compounds in Cocoa Beans

| Pyrazine Compound | Concentration Range (µ g/100g ) | Reference(s) |

| 2,5-Dimethylpyrazine | up to 154.8 | [10] |

| 2,3,5-Trimethylpyrazine | up to 23.0 | [10] |

| 2,3,5,6-Tetramethylpyrazine | up to 19.8 | [10] |

| 2-Methylpyrazine | Present | [11] |

| 2,3-Dimethylpyrazine | Present | [11] |

Note: Pyrazine concentrations in cocoa are highly dependent on fermentation and roasting conditions. The data presented reflects concentrations found during fermentation.

Table 3: Quantitative Data of Pyrazine Compounds in Roasted Peanuts

| Pyrazine Compound | Concentration Range (ppb) | Reference(s) |

| 2,5-Dimethylpyrazine | 2500 - 4500 | [2] |

| 2-Ethyl-6-methylpyrazine | 1000 - 2500 | [2] |

| Pyrazine | 500 - 1500 | [2] |

| 2-Methylpyrazine | 300 - 1000 | [2] |

| 2-Ethyl-5-methylpyrazine | 200 - 800 | [2] |

| 2-Ethylpyrazine | 100 - 500 | [2] |

| 2,3-Dimethylpyrazine | Present | [12][13] |

| 2-Ethyl-3,5-dimethylpyrazine | Present | [12][13] |

| 2,3,5-Trimethylpyrazine | Present | [12][13] |

Table 4: Qualitative and Relative Abundance of Pyrazines in Bread

| Pyrazine Compound | Relative Abundance | Reference(s) |

| Pyrazine | Detected in crust | [14][15] |

| 2-Methylpyrazine | Detected in crust | [14] |

| 2,5-Dimethylpyrazine | Detected in crust | [14][16] |

| 2,6-Dimethylpyrazine | Detected in crust | [15] |

| 2-Ethylpyrazine | Major species in crust | [14] |

| 2-Ethyl-6-methylpyrazine | Major species in crust | [14] |

Note: Quantitative data for pyrazines in bread is less commonly reported as absolute concentrations and is often discussed in terms of relative abundance or formation during baking.

Experimental Protocols for Pyrazine Analysis

The analysis of volatile pyrazine compounds in complex food matrices requires sensitive and selective analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method for the extraction and quantification of pyrazines.

Detailed Methodology: HS-SPME-GC-MS Analysis of Pyrazines in Food

1. Sample Preparation:

-

Solid Samples (e.g., coffee, peanuts, cocoa beans):

-

Cryogenically grind the sample to a fine powder to increase surface area.

-

Weigh a precise amount of the ground sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).[11]

-

For quantitative analysis, add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine analogue) to the vial.[1][7]

-

-

Liquid/Semi-solid Samples (e.g., bread crumb, peanut butter):

-

Homogenize the sample.

-

Weigh a precise amount of the homogenized sample (e.g., 5 g) into a headspace vial.

-

For semi-solid samples, addition of a saturated salt solution can aid in the release of volatiles.

-

Add the internal standard.

-

2. HS-SPME Procedure:

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for its broad range of analyte polarity.[17]

-

Equilibration: Place the sealed headspace vial in a heating block or water bath and allow the sample to equilibrate at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) with agitation.[17] This allows the volatile pyrazines to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same temperature to allow for the adsorption of the analytes onto the fiber coating.[17][18]

-

Desorption: Retract the fiber and immediately insert it into the hot injection port of the GC-MS system (e.g., 250-270°C) for a specific time (e.g., 2-5 minutes) to thermally desorb the trapped pyrazines onto the GC column.[18]

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms, SUPELCOWAX 10) is typically used for the separation of pyrazines.

-

Oven Temperature Program: A programmed temperature ramp is employed to effectively separate the analytes. A typical program might start at 40°C, hold for a few minutes, then ramp at 4-10°C/min to a final temperature of 230-250°C.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: A combination of full scan mode for identification and selected ion monitoring (SIM) mode for quantification is often used to enhance sensitivity and selectivity.

-

Mass Range: Typically scanned from m/z 35 to 350.

-

4. Data Analysis and Quantification:

-

Identification: Pyrazine compounds are identified by comparing their mass spectra and retention times with those of authentic reference standards and by matching against mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The concentration of each pyrazine is calculated based on the peak area ratio of the analyte to the internal standard, using a calibration curve prepared with standard solutions of known concentrations.

Conclusion

Pyrazine compounds are integral to the sensory experience of many of our most enjoyed foods. Their formation, primarily through the Maillard reaction, is a complex process that is influenced by a multitude of factors. The quantitative data presented highlights the diverse concentrations of these compounds across different food products, underscoring the importance of processing conditions in flavor development. The detailed experimental protocol for HS-SPME-GC-MS provides a robust framework for the accurate and sensitive analysis of these key aroma compounds. For researchers and professionals in food science and related fields, a thorough understanding of the natural occurrence and analysis of pyrazines is essential for product development, quality control, and the exploration of their potential bioactivities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Recent Advances in the Chemistry of Strecker Degradation and Amadori Rearrangement : Implications to Aroma and Color Formation | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigating the flavor compounds in the cocoa powder production process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. scispace.com [scispace.com]

- 12. pages.uoregon.edu [pages.uoregon.edu]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Real-Time Monitoring of Volatile Compounds Losses in the Oven during Baking and Toasting of Gluten-Free Bread Doughs: A PTR-MS Evidence [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Pyrazine Nucleus: A Versatile Scaffold in Modern Pharmacology

An In-depth Technical Guide for Drug Development Professionals

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, represents a cornerstone scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity have made it a privileged structure in the design of a diverse array of therapeutic agents. This technical guide provides an in-depth overview of the pharmacological applications of pyrazine derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies crucial for their development.

Key Therapeutic Applications of Pyrazine Derivatives

Pyrazine-containing compounds have demonstrated significant therapeutic value across multiple disease areas, from infectious diseases to oncology.

Antitubercular Activity: The Case of Pyrazinamide

Pyrazinamide (PZA) is a frontline drug for the treatment of tuberculosis (TB), caused by Mycobacterium tuberculosis. It is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase. PZA is uniquely effective against semi-dormant bacilli residing in acidic environments, such as within macrophages, which is crucial for shortening the duration of TB therapy.[1][2][3] The exact mechanism of POA is multifaceted, with evidence suggesting it disrupts membrane potential, inhibits fatty acid synthase I, and interferes with coenzyme A synthesis, ultimately leading to bacterial death.[1][3][4]

Antiviral Activity: Favipiravir and Beyond

Favipiravir (T-705) is a broad-spectrum antiviral agent, initially approved for influenza in Japan, that has gained significant attention for its activity against a range of RNA viruses, including SARS-CoV-2.[5][6][7] As a prodrug, it is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[6][7][8] This active metabolite is recognized as a substrate by the viral RNA-dependent RNA polymerase (RdRp), leading to either the termination of the viral RNA chain or lethal mutagenesis, where it is incorporated into the viral RNA, causing non-viable viral progeny.[5][6][9]

Anticancer Activity: A Growing Arsenal

A multitude of pyrazine derivatives have been investigated for their potential as anticancer agents, targeting various hallmarks of cancer. These compounds have been shown to inhibit key enzymes like kinases, induce apoptosis, and arrest the cell cycle. For instance, some imidazo[1,2-a]pyrazine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including Hep-2, HepG2, MCF-7, and A375.[2][10] Other derivatives, such as triazolo[4,3-a]pyrazines, have been developed as dual inhibitors of c-Met and VEGFR-2 kinases, which are crucial in tumor growth and angiogenesis.[4]

Other Pharmacological Applications

The versatility of the pyrazine scaffold extends to other therapeutic areas. Derivatives have been explored for their antibacterial, anti-inflammatory, cardiovascular, and antidiabetic properties.[11][12][13] For example, Glipizide, a sulfonylurea drug containing a pyrazine ring, is used to treat type 2 diabetes by stimulating insulin secretion from the pancreas.[14]

Quantitative Efficacy Data

The following tables summarize the in vitro activity of various pyrazine derivatives across different therapeutic classes.

Table 1: Anticancer Activity of Selected Pyrazine Derivatives

| Compound Class | Derivative Example | Cell Line | Activity Metric | Value (µM) | Reference |

| Imidazo[1,2-a]pyrazines | Compound 12b | Hep-2 | IC50 | 11 | [2] |

| HepG2 | IC50 | 13 | [2] | ||

| MCF-7 | IC50 | 11 | [2] | ||

| A375 | IC50 | 11 | [2] | ||

| Triazolo[4,3-a]pyrazines | Compound 17l | A549 | IC50 | 0.98 | [4] |

| MCF-7 | IC50 | 1.05 | [4] | ||

| Hela | IC50 | 1.28 | [4] | ||

| Chalcone-Pyrazine Hybrids | Compound 46 | MCF-7 | IC50 | 9.1 | [12] |

| Compound 48 | BEL-7402 | IC50 | 10.74 | [12] | |

| Lignin-Pyrazine Hybrids | Compound 215 | HeLa | IC50 | 0.88 | [12] |

| HepG-2 | IC50 | 1.21 | [12] |

Table 2: Antiviral Activity of Selected Pyrazine Derivatives

| Compound Class | Derivative Example | Virus | Activity Metric | Value (µM) | Reference |

| Imidazo[1,2-a]pyrazines | Compound A4 | Influenza A (PR8) | EC50 | 2.75 | [15] |

| Pyrido[2,3-b]pyrazines | Compound 27 | HCMV | EC50 | 0.33 | [6] |

| Pyrazine-1,3-thiazine Hybrids | Compound 3k | HIV-1 | IC50 | 3.26 | [14] |

| Compound 3d | Influenza A (H1N1) | IC50 | 5.32 | [14] |

Table 3: Antibacterial & Antimycobacterial Activity of Selected Pyrazine Derivatives

| Compound Class | Derivative Example | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |

| Pyrido[2,3-b]pyrazines | Compound 1 | S. aureus | MIC | 0.078 | [7] |

| B. cereus | MIC | 0.078 | [7] | ||

| Triazolo[4,3-a]pyrazines | Compound 2e | E. coli | MIC | 16 | [11] |

| S. aureus | MIC | 32 | [11] | ||

| Pyrazinamide Analogs | Compound 12 | M. tuberculosis | MIC | 6.25 |

Key Experimental Methodologies

General Synthesis of a Pyrazine Carboxamide Derivative

This protocol outlines a common route for the synthesis of pyrazine carboxamide derivatives, a frequent structural motif in pharmacologically active pyrazines.

-

Esterification: Pyrazine-2-carboxylic acid is refluxed with an alcohol (e.g., methanol) in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) to yield the corresponding pyrazine ester.

-

Amidation: The purified pyrazine ester is then reacted with a desired amine in a suitable solvent. This reaction can be uncatalyzed or catalyzed by reagents such as lipases for a greener synthesis.

-

Purification: The crude product is purified using column chromatography on silica gel, followed by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final pyrazine carboxamide derivative.

-

Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to determine the IC50 values of potential anticancer compounds.

-

Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[16]

-

Compound Treatment: The cells are treated with various concentrations of the pyrazine derivative (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). Control wells containing untreated cells and blank wells with only media are included.

-

MTT Incubation: After the treatment period, the culture medium is removed, and 10-50 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.[17] The plate is then incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[18]

-

Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.[17][19] The plate is gently agitated on an orbital shaker to ensure complete dissolution.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570-590 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualized Pathways and Workflows

The following diagrams illustrate key mechanisms and processes related to the pharmacological application of pyrazine derivatives.

Caption: Mechanism of action for the antiviral drug Favipiravir.

Caption: Prodrug activation and multi-target mechanism of Pyrazinamide.

References

- 1. jyoungpharm.org [jyoungpharm.org]

- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A quantitative structure-activity relationship (QSAR) study of alkylpyrazine odor modalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. revues.imist.ma [revues.imist.ma]

- 8. rjpbcs.com [rjpbcs.com]

- 9. researchgate.net [researchgate.net]

- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of Pyrazine-1,3-thiazine Hybrid Analogues as Antiviral Agent Against HIV-1, Influenza A (H1N1), Enterovirus 71 (EV71), and Coxsackievirus B3 (CVB3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. texaschildrens.org [texaschildrens.org]

- 17. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. broadpharm.com [broadpharm.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Role of pyrazines in flavor and aroma chemistry.

An In-depth Technical Guide to the Role of Pyrazines in Flavor and Aroma Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, are of paramount importance in the fields of flavor and aroma chemistry, with significant implications for the food and pharmaceutical industries. These compounds are primary contributors to the desirable nutty, roasted, and toasted aromas in a vast array of thermally processed foods. Their formation, predominantly through the Maillard reaction, is a complex process influenced by numerous factors. This technical guide provides a comprehensive overview of the chemistry of pyrazines, their formation pathways, sensory properties, and analytical determination. Furthermore, it delves into the molecular mechanisms of their perception and their utility as scaffolds in drug discovery and development.

Introduction

Pyrazines are six-membered aromatic rings containing two nitrogen atoms in a 1,4-para arrangement.[1] Their inherent chemical stability and diverse substitution patterns give rise to a wide spectrum of sensory profiles.[2] While naturally present in some raw foods like vegetables, their most significant contribution to flavor is a result of thermal processing.[3] The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is the principal pathway for pyrazine generation in food systems.[3][4] The extremely low odor thresholds of many alkylpyrazines mean they exert a considerable influence on the overall aroma profile of foods, even at parts-per-billion concentrations.[5] Beyond their role in flavor, the pyrazine nucleus is a key structural motif in numerous pharmaceuticals, highlighting its versatility and importance in medicinal chemistry.

Formation Pathways of Pyrazines

The predominant route for the formation of pyrazines in food is the Maillard reaction. This intricate network of reactions is initiated by the condensation of a carbonyl group from a reducing sugar with a free amino group from an amino acid, peptide, or protein.[3]

The general mechanism for pyrazine formation involves several key stages:

-

Strecker Degradation: Dicarbonyl compounds, formed from the degradation of Amadori products, react with amino acids to produce Strecker aldehydes and α-aminoketones.[3]

-

Condensation: Two α-aminoketone molecules condense to form a dihydropyrazine intermediate.[6]

-

Oxidation: The dihydropyrazine intermediate is then oxidized to form the stable aromatic pyrazine ring.[7]

The specific types and amounts of pyrazines formed are dependent on factors such as the initial concentrations of amino acids and sugars, pH, temperature, and reaction time.[4][8] For example, the reaction of different amino acids will lead to the formation of different alkyl-substituted pyrazines.[8]

References

- 1. youtube.com [youtube.com]

- 2. info.ias.tuwien.ac.at [info.ias.tuwien.ac.at]

- 3. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of free amino acids and peptide hydrolysates from sunflower seed protein on the formation of pyrazines under different heating conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]

The Gold Standard of Quantification: An In-depth Technical Guide to Stable Isotope Dilution Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within the realms of pharmaceutical development and clinical research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. Stable Isotope Dilution Analysis (SIDA), often coupled with mass spectrometry, has emerged as the definitive method for achieving the highest levels of accuracy and specificity in quantitative bioanalysis.[1][2] This technical guide provides a comprehensive overview of the core principles, experimental workflows, and key applications of SIDA, offering a vital resource for professionals dedicated to advancing drug discovery and development.

Core Principles of Stable Isotope Dilution Analysis

Stable Isotope Dilution Analysis is a quantitative technique that relies on the addition of a known amount of a stable isotope-labeled analogue of the analyte of interest to a sample.[3][4] This isotopically labeled compound, often referred to as the internal standard or "spike," is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[5][6]

The fundamental premise of SIDA is that the stable isotope-labeled internal standard behaves identically to the endogenous analyte during sample preparation, extraction, and chromatographic separation.[7] Consequently, any sample loss or variability during these steps will affect both the analyte and the internal standard to the same extent.[3] By measuring the ratio of the unlabeled analyte to the labeled internal standard using a mass spectrometer, an accurate and precise quantification of the analyte in the original sample can be determined.[8] This method effectively corrects for matrix effects, which are a common source of imprecision in other quantitative techniques.[9]

The power of SIDA lies in its ability to provide exceptional analytical specificity. The use of a stable isotope-labeled internal standard allows for the confident identification of the target analyte based on both its chromatographic retention time and its specific mass-to-charge ratio, a level of specificity not achievable with other bioanalytical methods.[1]

The Workflow of Stable Isotope Dilution Analysis

The experimental workflow for SIDA can be broken down into several key stages, from sample preparation to data analysis. Each step is critical for ensuring the accuracy and reliability of the final quantitative results.

Key Experimental Protocols

While specific protocols vary depending on the analyte and matrix, a general methodology for the quantitative analysis of a small molecule drug in human plasma using SIDA coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is outlined below.

1. Preparation of Standards and Quality Controls:

-

Prepare a stock solution of the drug analyte and its stable isotope-labeled internal standard in a suitable organic solvent.

-

Create a series of calibration standards by spiking known concentrations of the analyte into blank plasma.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in blank plasma.

2. Sample Preparation:

-

Thaw plasma samples, calibration standards, and QC samples.

-

To a fixed volume of each sample (e.g., 100 µL), add a precise amount of the internal standard stock solution.

-

Vortex mix thoroughly to ensure complete homogenization and allow for equilibration.

3. Analyte Extraction:

-

Perform protein precipitation by adding a solvent such as acetonitrile or methanol.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Alternatively, for cleaner extracts, employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE). For SPE, condition the cartridge, load the sample, wash away interferences, and elute the analyte and internal standard.

4. LC-MS/MS Analysis:

-

Inject a portion of the extracted sample onto an appropriate LC column for chromatographic separation. The mobile phase composition and gradient are optimized to achieve good peak shape and separation from matrix components.

-

The eluent from the LC is introduced into the mass spectrometer.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.[10]

5. Data Analysis and Quantification:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Presentation

The performance of a SIDA method is evaluated through a series of validation experiments. The table below summarizes typical analytical performance parameters for the quantification of a hypothetical drug in plasma.

| Parameter | Result | Description |

| Linearity (r²) | > 0.997 | The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response.[6] |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | The highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Intra-day Precision (%CV) | < 15% | The relative standard deviation of replicate measurements within the same day, demonstrating the method's repeatability. |

| Inter-day Precision (%CV) | < 15% | The relative standard deviation of replicate measurements on different days, indicating the method's intermediate precision. |

| Accuracy (% bias) | ± 15% | The closeness of the measured concentration to the true concentration, expressed as a percentage of the nominal value. |

| Matrix Effect | 85-115% | A measure of the effect of co-eluting matrix components on the ionization of the analyte and internal standard. Values close to 100% indicate minimal effect. |

| Recovery | > 80% | The efficiency of the extraction process in recovering the analyte from the sample matrix. |

Logical Relationship in SIDA Quantification

The core of SIDA's accuracy lies in the direct comparison of the analyte to its stable isotope-labeled counterpart. This relationship ensures that variations introduced during sample processing are nullified.

Applications in Drug Development

Stable Isotope Dilution Analysis is a cornerstone of modern drug development, with applications spanning the entire discovery and development pipeline.

-

Pharmacokinetic (PK) Studies: SIDA is the gold standard for determining the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[5][11] It allows for the precise measurement of drug concentrations in various biological fluids and tissues over time.

-

Metabolite Identification and Quantification: By synthesizing stable isotope-labeled versions of parent drugs, researchers can readily identify and quantify metabolites in complex biological matrices.[12]

-

Bioavailability and Bioequivalence Studies: SIDA is crucial for comparing the bioavailability of different drug formulations and for establishing bioequivalence between generic and innovator drugs.[13]

-

Biomarker Validation: The high specificity and accuracy of SIDA make it an ideal technique for the validation and quantitative analysis of disease and drug-response biomarkers.[14][15]

-

Therapeutic Drug Monitoring (TDM): For drugs with a narrow therapeutic index, SIDA can be used to accurately measure circulating drug concentrations to optimize patient dosing.[6]

Conclusion

Stable Isotope Dilution Analysis, particularly when coupled with mass spectrometry, represents the pinnacle of quantitative bioanalysis. Its ability to correct for experimental variations and matrix effects provides unparalleled accuracy and precision. For researchers, scientists, and drug development professionals, a thorough understanding and proficient application of SIDA are indispensable for generating high-quality, reliable data that can confidently guide critical decisions throughout the drug development lifecycle. The principles and methodologies outlined in this guide serve as a foundational resource for harnessing the full potential of this powerful analytical technique.

References

- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 7. biotage.com [biotage.com]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. pubs.acs.org [pubs.acs.org]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

- 11. metsol.com [metsol.com]

- 12. Stable Isotope- and Mass Spectrometry-based Metabolomics as Tools in Drug Metabolism: A Study Expanding Tempol Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stable-isotope dilution LC–MS for quantitative biomarker analysis. | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to Pyrazine-d4: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Pyrazine-d4 (Perdeuteriopyrazine), a deuterated analogue of pyrazine. It is intended to serve as a technical resource, summarizing crucial safety information, handling precautions, and its application in experimental contexts.

Section 1: Chemical and Physical Properties

This compound is a stable, isotopically labeled compound widely used in research, particularly as an internal standard in mass spectrometry-based studies.[1] Its physical and chemical properties are summarized below.

| Property | Value | References |

| Chemical Formula | C₄D₄N₂ | [1][2] |

| Molecular Weight | 84.11 g/mol | [1][3] |

| CAS Number | 1758-62-9 | [2][4] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 52 - 57 °C (126 - 135 °F) | [2] |

| Boiling Point | 115 - 116 °C (239 - 241 °F) | [2] |

| Flash Point | 55 - 56 °C (131 - 133 °F) | [2] |

| Solubility | Soluble in water | [2] |

| Isotopic Purity | >98 atom % D | [2] |

Section 2: Safety Data and Hazard Identification

This compound is classified as a flammable solid and can cause skin and eye irritation.[2][5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

GHS Classification

| Hazard Class | Category | |

| Flammable Solids | 1 | [3] |

| Skin Corrosion/Irritation | 2 | [3] |

| Serious Eye Damage/Eye Irritation | 2A | [3][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | [3][5] |

Hazard Statements and Pictograms

-

H335: May cause respiratory irritation[5]

Pictograms:

Toxicological Information

Limited toxicological data is available for this compound specifically. The information for its non-deuterated analogue, pyrazine, indicates potential for harm if swallowed, inhaled, or absorbed through the skin.[2] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC or ACGIH.[2]

Section 3: Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of this compound is paramount to minimize exposure risks. The following precautions should be strictly adhered to in a laboratory setting.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[6]

-

Ensure that eyewash stations and safety showers are readily accessible.[6]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[2]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][6]

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[2]

-

Wash hands thoroughly after handling.[2]

-

Store in a cool, dry, and well-ventilated area in a tightly closed container.[6]

Section 4: Accidental Release and First Aid Measures

Accidental Release

In the event of a spill, follow these steps:

-

Evacuate the area and remove all sources of ignition.[2]

-

Ensure adequate ventilation.[2]

-

Wear appropriate PPE as described in Section 3.[2]

-

Avoid creating dust.[2]

-

Carefully sweep up the spilled material and place it in a suitable, closed container for disposal.[2][6]

-

Do not let the product enter drains.[2]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[2]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[2][6]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]

Section 5: Experimental Protocols and Applications

This compound is primarily used as an internal standard in analytical chemistry for the quantification of pyrazine and its derivatives in various matrices. These compounds are significant flavor and aroma components in many food products and are also studied in the context of drug discovery and metabolism.[7][8]

General Protocol for Use as an Internal Standard in GC-MS or LC-MS Analysis

This protocol outlines a general workflow for using this compound as an internal standard for the quantification of an analyte of interest.

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by spiking known amounts of the analyte into a blank matrix, each containing a constant, known concentration of the this compound internal standard.

-

-

Sample Preparation:

-

To the unknown sample, add a known amount of the this compound internal standard solution.

-

Perform the necessary sample extraction and cleanup procedures (e.g., liquid-liquid extraction, solid-phase extraction).

-

-

Instrumental Analysis:

-

Analyze the prepared calibration standards and samples using a gas chromatograph or liquid chromatograph coupled to a mass spectrometer (GC-MS or LC-MS).

-

Develop a method that allows for the chromatographic separation and mass spectrometric detection of both the analyte and this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the this compound peak area against the concentration of the analyte in the calibration standards.

-

Determine the concentration of the analyte in the unknown sample by calculating its peak area ratio to the this compound peak area and interpolating from the calibration curve.

-

Section 6: Visualized Workflows

The following diagrams illustrate key logical and experimental workflows related to the safe handling and use of this compound.

Caption: A logical workflow for the safe handling of this compound from receipt to disposal.

Caption: An experimental workflow for using this compound as an internal standard in quantitative analysis.

References

- 1. scbt.com [scbt.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. This compound | C4H4N2 | CID 16212201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 1758-62-9 | LGC Standards [lgcstandards.com]

- 5. cdn.website-editor.net [cdn.website-editor.net]

- 6. fishersci.com [fishersci.com]

- 7. Pyrazine - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Use of Pyrazine-d4 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Pyrazine-d4 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of pyrazines and other volatile and semi-volatile compounds.

Application Notes

Introduction to this compound as an Internal Standard

This compound (C₄D₄N₂) is the deuterated analog of pyrazine, a heterocyclic aromatic organic compound. In analytical chemistry, particularly in chromatographic and mass spectrometric techniques, isotopically labeled compounds like this compound are ideal internal standards.[1][2] The use of a deuterated internal standard is a robust technique to improve the accuracy and precision of quantitative analysis by correcting for variations in sample preparation, injection volume, and instrument response.[1][2]

Pyrazines are a class of compounds often associated with flavor and aroma in food products, and some are also relevant in environmental and pharmaceutical analysis.[3] Accurate quantification of these compounds is crucial for quality control, safety assessment, and research.

Principle of Internal Standard Method

The internal standard method involves adding a known amount of a specific compound—the internal standard—to every sample, calibrator, and blank. The internal standard should be chemically similar to the analyte(s) of interest but distinguishable by the analytical instrument. This compound is an excellent internal standard for pyrazine analysis because its chemical and physical properties are very similar to its non-deuterated counterpart, but it has a different mass-to-charge ratio (m/z) due to the presence of deuterium atoms, making it easily distinguishable by a mass spectrometer.

The ratio of the analyte signal to the internal standard signal is used for quantification. This ratio corrects for potential losses during sample preparation and inconsistencies in GC injection and ionization in the MS source.[1]

Advantages of Using this compound

-

High Accuracy and Precision: Corrects for variations in sample extraction, handling, and instrument performance.[1][2]

-

Similar Chemical and Physical Properties: As a deuterated analog, this compound has nearly identical chromatographic retention time and extraction efficiency to native pyrazines.

-

Mass Spectrometric Distinction: Easily separated from the analyte of interest by its mass-to-charge ratio in the mass spectrometer.

-

Reduced Matrix Effects: Helps to compensate for the enhancement or suppression of the analyte signal caused by co-eluting compounds from the sample matrix.

Internal Standard Profile: this compound

| Property | Value |

| Chemical Formula | C₄D₄N₂ |

| CAS Number | 1758-62-9 |

| Molecular Weight | 84.11 g/mol |

| Isotopic Purity | ≥98 atom % D |

| Physical Form | Solid |

| Melting Point | 55-57 °C |

| Boiling Point | 116 °C |

| Solubility | Soluble in organic solvents like methanol, ethanol, dichloromethane. |

Data Presentation

The following tables represent typical data generated during the validation of a quantitative method using this compound as an internal standard for the analysis of 2-methylpyrazine.

Calibration Curve Data

| 2-Methylpyrazine Conc. (ng/mL) | 2-Methylpyrazine Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |

| 1.0 | 5,230 | 101,500 | 0.0515 |

| 5.0 | 25,980 | 100,900 | 0.2575 |

| 10.0 | 51,500 | 99,800 | 0.5160 |

| 25.0 | 128,700 | 101,200 | 1.2717 |

| 50.0 | 255,400 | 100,500 | 2.5413 |

| 100.0 | 512,600 | 101,800 | 5.0354 |

Calibration Curve Equation: y = 0.0503x + 0.0012 Correlation Coefficient (R²): 0.9998

Precision and Accuracy Data

| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) (n=5) | RSD (%) | Accuracy (%) |

| 5.0 | 4.95 | 3.2 | 99.0 |

| 25.0 | 25.8 | 2.5 | 103.2 |

| 75.0 | 73.9 | 1.8 | 98.5 |

Experimental Protocols

Preparation of Stock and Working Solutions

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of this compound solid.

-

Dissolve in 10 mL of methanol in a volumetric flask.

-

Store at 4°C in an amber vial.

-

-

This compound IS Working Solution (1 µg/mL):

-

Dilute the stock solution 1:1000 with methanol (e.g., 10 µL of stock into 10 mL of methanol).

-

Prepare fresh as needed.

-

-

Analyte Stock Solution (e.g., 2-Methylpyrazine) (1 mg/mL):

-

Prepare in the same manner as the IS stock solution.

-

-

Analyte Working and Calibration Solutions:

-

Prepare a series of dilutions from the analyte stock solution in the desired concentration range (e.g., 1-100 ng/mL) in the same solvent.

-

Sample Preparation

The following is a general protocol for a solid food matrix. This should be optimized based on the specific sample type.

-

Homogenization: Homogenize a representative portion of the solid sample.

-

Weighing: Accurately weigh 1-5 g of the homogenized sample into a centrifuge tube.

-

Spiking with Internal Standard: Add a precise volume of the this compound working solution (e.g., 50 µL of 1 µg/mL IS) to each sample, calibrator, and blank.

-

Extraction:

-

Add a suitable extraction solvent (e.g., 10 mL of dichloromethane).

-

Vortex or sonicate for 10-15 minutes to ensure thorough extraction.

-

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid matrix from the solvent.

-

Collection: Carefully transfer the supernatant (the solvent layer containing the analytes) to a clean vial.

-

Concentration (Optional): If necessary, concentrate the extract under a gentle stream of nitrogen to the desired final volume (e.g., 1 mL).

-

Transfer: Transfer the final extract to a GC-MS autosampler vial for analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for pyrazine analysis and can be adapted as needed.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A or equivalent |

| GC Column | DB-WAX or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Temperature Program | Initial temp 40°C, hold for 2 min; ramp at 10°C/min to 240°C, hold for 5 min |

| MS Transfer Line Temp. | 250 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (Example) | 2-Methylpyrazine (Analyte): m/z 94, 67, 42this compound (IS): m/z 84, 56, 28 |

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas of the target analyte(s) and the internal standard (this compound) in the chromatograms.

-

Calibration Curve Construction:

-

For each calibration standard, calculate the ratio of the analyte peak area to the internal standard peak area.

-

Plot a graph of the peak area ratio (y-axis) versus the known concentration of the analyte (x-axis).

-

Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

-

-

Quantification of Unknown Samples:

-

Calculate the peak area ratio for the unknown samples.

-

Determine the concentration of the analyte in the unknown samples by using the calibration curve equation.

-

Visualizations

Caption: Experimental workflow for quantitative analysis using this compound as an internal standard in GC-MS.

References

- 1. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Note & Protocol: Quantitative Analysis of Pyrazine using a Stable Isotope Dilution Assay with Pyrazine-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazines are a class of volatile organic compounds that are significant contributors to the aroma and flavor profiles of a wide variety of foods and beverages, including coffee, cocoa, and roasted nuts.[1][2][3] Accurate quantification of these compounds is crucial for quality control in the food and fragrance industries, as well as in various fields of chemical research. However, the volatile nature of pyrazines and the complexity of sample matrices present significant analytical challenges.

Stable Isotope Dilution Assay (SIDA) is a highly accurate and precise analytical technique that overcomes many of these challenges.[4] This method employs a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. By adding a known amount of the labeled standard to the sample at the beginning of the analytical process, any losses of the analyte during sample preparation and analysis can be corrected for, leading to highly reliable quantification.

This application note provides a detailed protocol for the quantitative analysis of pyrazine in various matrices using Pyrazine-d4 as a stable isotope-labeled internal standard, coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of the Method

The core principle of the Stable Isotope Dilution Assay is the use of an isotopically labeled version of the analyte as an internal standard. In this protocol, this compound, in which the four hydrogen atoms are replaced with deuterium, is used as the internal standard for the quantification of native pyrazine.

A known quantity of this compound is spiked into the sample containing an unknown quantity of native pyrazine. The sample then undergoes extraction and analysis by GC-MS. The gas chromatograph separates the pyrazine and this compound from other components in the sample matrix. The mass spectrometer detects and quantifies both the native pyrazine and the deuterated internal standard by monitoring their respective characteristic mass-to-charge ratios (m/z).

Since the native pyrazine and the deuterated standard exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, and chromatographic analysis. Therefore, the ratio of the analytical signal of the native pyrazine to that of the this compound internal standard is directly proportional to the concentration of the native pyrazine in the sample. This ratio is used to calculate the concentration of the native pyrazine by referencing a calibration curve prepared with known concentrations of the native pyrazine and a constant concentration of the this compound internal standard.

Experimental Workflow

Figure 1: Experimental workflow for the stable isotope dilution assay of Pyrazine.

Signaling Pathway in Mass Spectrometry

Figure 2: Relationship between analyte and internal standard in the mass spectrometer.

Materials and Reagents

-

Pyrazine (≥99% purity)

-

This compound (≥98% atom % D)

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Sodium sulfate (anhydrous)

-

Deionized water

-

Sample matrix (e.g., coffee, cocoa powder, etc.)

-

Volumetric flasks (10 mL, 50 mL, 100 mL)

-

Micropipettes and tips

-

Autosampler vials with inserts

-

Centrifuge tubes (15 mL, 50 mL)

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

Instrumentation

-

Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Mass Spectrometer (MS): A quadrupole mass spectrometer capable of electron ionization (EI) and selected ion monitoring (SIM) is recommended.

Experimental Protocols

Preparation of Standard Solutions

-

Pyrazine Stock Solution (1000 µg/mL): Accurately weigh 100 mg of pyrazine and dissolve it in 100 mL of methanol in a volumetric flask.

-

This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the pyrazine stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

-

Calibration Standards: To prepare the calibration standards, add a constant amount of the this compound internal standard stock solution to each working standard solution. For example, add 100 µL of the 100 µg/mL this compound stock solution to 900 µL of each working standard solution to obtain a final this compound concentration of 10 µg/mL in each calibration standard.

Sample Preparation

The following is a general procedure for a solid sample matrix. The protocol may need to be optimized for different sample types.

-

Weighing: Accurately weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.

-

Spiking: Add a known amount of the this compound internal standard stock solution to the sample. For example, add 100 µL of the 100 µg/mL this compound stock solution.

-

Extraction: Add 10 mL of dichloromethane to the centrifuge tube.

-

Vortexing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid and liquid phases.

-

Collection: Carefully transfer the supernatant (dichloromethane extract) to a clean tube.

-

Repeat Extraction: Repeat the extraction process (steps 3-6) two more times and combine the supernatants.

-

Drying: Pass the combined extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.

-

Analysis: Transfer the concentrated extract to an autosampler vial for GC-MS analysis.

GC-MS Analysis

-

Injector: 250°C, splitless mode

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 10°C/min to 250°C

-

Hold: 5 minutes at 250°C

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor:

-

Pyrazine: m/z 80 (quantification ion), m/z 53 (qualifier ion)

-

This compound: m/z 84 (quantification ion), m/z 56 (qualifier ion)

-

-

Data Analysis

-

Peak Integration: Integrate the peak areas of the quantification ions for both native pyrazine (m/z 80) and this compound (m/z 84).

-

Response Ratio Calculation: Calculate the response ratio for each calibration standard and sample using the following formula:

-

Response Ratio = (Peak Area of Pyrazine) / (Peak Area of this compound)

-

-

Calibration Curve: Plot a calibration curve of the response ratio versus the concentration of the pyrazine working standards. The curve should be linear with a correlation coefficient (R²) of ≥ 0.99.

-

Quantification: Determine the concentration of pyrazine in the sample by using the response ratio calculated for the sample and the linear regression equation from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance data for the stable isotope dilution assay of pyrazine. These values are representative and may vary depending on the specific instrumentation and matrix.

| Parameter | Typical Value |

| Linearity Range | 0.1 - 10.0 µg/mL |

| Correlation Coefficient (R²) | ≥ 0.995 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Recovery | 95 - 105% |

| Precision (RSD) | < 10% |

Conclusion

The stable isotope dilution assay using this compound as an internal standard provides a robust, accurate, and precise method for the quantification of pyrazine in complex matrices. The use of a stable isotope-labeled internal standard effectively compensates for matrix effects and variations in sample preparation, leading to highly reliable results. This protocol can be readily adapted for various research and quality control applications in the food, beverage, and flavor industries.

References

- 1. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. info.ias.tuwien.ac.at [info.ias.tuwien.ac.at]

- 4. Convenient synthesis of stable deuterium-labeled alkylpyrazines for use in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of Pyrazines in Food and Beverages Using Pyrazine-d4

Introduction

Pyrazines are a class of volatile heterocyclic nitrogen-containing compounds that are crucial flavor constituents in a wide variety of thermally processed foods and beverages. They are primarily formed during the Maillard reaction between amino acids and reducing sugars and contribute to the desirable roasted, nutty, and toasted aromas of products like coffee, roasted nuts, cocoa, and beer. Accurate quantification of pyrazines is essential for quality control, process optimization, and flavor research in the food and beverage industry.

Stable Isotope Dilution Analysis (SIDA) is a highly accurate and robust analytical technique for the quantification of volatile compounds. This method utilizes a stable isotope-labeled internal standard, such as Pyrazine-d4, which has nearly identical chemical and physical properties to the target analyte. The use of an isotopically labeled internal standard effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to highly reliable quantitative results. This document provides detailed application notes and experimental protocols for the analysis of pyrazines in various food and beverage matrices using this compound as an internal standard, primarily with Gas Chromatography-Mass Spectrometry (GC-MS).

Key Applications of this compound in Food and Beverage Analysis

-

Coffee: Quantification of key alkylpyrazines to assess roast degree and flavor profile. Total concentrations of alkylpyrazines in commercially available ground coffee can range from 82.1 to 211.6 mg/kg.[1]

-

Roasted Nuts: Analysis of pyrazine content in peanuts and other nuts to determine roast quality and flavor intensity. 2,5-Dimethylpyrazine is a key indicator of roasted peanut flavor.[2][3]

-

Cocoa and Chocolate: Monitoring pyrazine formation during cocoa bean fermentation and roasting to control the final flavor of chocolate products.[4][5]

-

Beer: Although less commonly cited with this compound specifically, the analysis of volatile compounds, including pyrazines, in beer is crucial for quality control. The principles of SIDA with a deuterated internal standard are directly applicable.

-

Maillard Reaction Studies: Investigating the mechanisms of pyrazine formation in model food systems to understand and control flavor development.

Quantitative Data Summary

The following table summarizes quantitative data for the analysis of pyrazines in various food matrices using methods that can employ this compound as an internal standard.

| Analyte | Food Matrix | Method | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | Reference |

| 2-Methylpyrazine | Oils | MHS-SPME-GC-MS | 2 | 6 | Not Reported | [6] |